molecular formula C13H19NO B11925879 2-(Phenethoxymethyl)pyrrolidine

2-(Phenethoxymethyl)pyrrolidine

Cat. No.: B11925879
M. Wt: 205.30 g/mol
InChI Key: VPSQQUJHJAGFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenethoxymethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a phenethoxymethyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to interact with various biological targets . The phenethoxymethyl group adds further complexity and potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenethoxymethyl)pyrrolidine typically involves the reaction of pyrrolidine with phenethoxymethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the pyrrolidine, followed by nucleophilic substitution with phenethoxymethyl chloride or bromide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Phenethoxymethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce saturated hydrocarbons .

Mechanism of Action

The mechanism of action of 2-(Phenethoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The phenethoxymethyl group may enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(2-phenylethoxymethyl)pyrrolidine

InChI

InChI=1S/C13H19NO/c1-2-5-12(6-3-1)8-10-15-11-13-7-4-9-14-13/h1-3,5-6,13-14H,4,7-11H2

InChI Key

VPSQQUJHJAGFIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.